

VT-1129 (Quilseconazole): A Technical Guide to its Discovery and Chemical Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

VT-1129, also known as **quilseconazole**, represents a significant advancement in the treatment of invasive fungal infections. This novel, orally bioavailable small molecule is a highly potent and selective inhibitor of fungal cytochrome P450 enzyme CYP51 (lanosterol 14α -demethylase). Its unique tetrazole-based structure confers remarkable selectivity for the fungal enzyme over its human counterpart, minimizing the potential for drug-drug interactions and off-target effects. This technical guide provides an in-depth overview of the discovery of VT-1129, its mechanism of action, and a detailed examination of its chemical synthesis pathway. Quantitative data from key preclinical studies are summarized, and methodologies for pivotal experiments are described to facilitate further research and development in the field of antifungal therapeutics.

Discovery and Development

VT-1129 was discovered and developed by Viamet Pharmaceuticals, which was later acquired by Mycovia Pharmaceuticals. The development of VT-1129 was driven by the need for new antifungal agents with improved safety and efficacy profiles, particularly for treating life-threatening infections such as cryptococcal meningitis.[1] The core innovation behind VT-1129 lies in its "Metallophile" technology, which focuses on designing molecules that interact specifically with metalloenzymes like CYP51.[1]



A significant challenge in the development of VT-1129 was its initial manufacturing process, which was not scalable and involved the use of a potentially explosive chemical. In collaboration with the National Institutes of Health (NIH), a redesigned, more practical, and commercially viable synthesis process was developed. This optimized process eliminated the hazardous reagent, avoided costly and inefficient chromatographic purifications, and yielded a more stable, crystalline final product.[2] This breakthrough was crucial for advancing VT-1129 into clinical trials.[2]

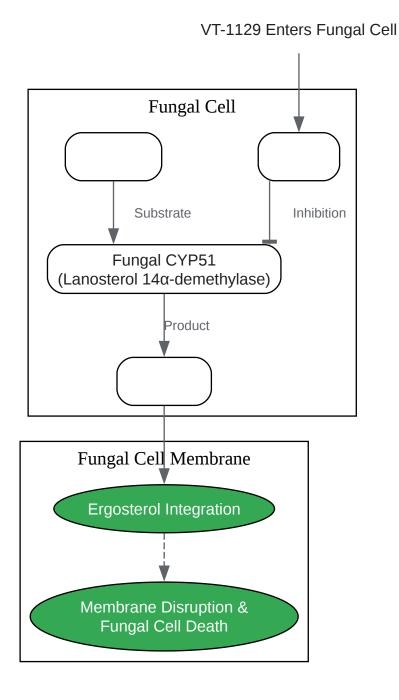
Mechanism of Action

VT-1129 exerts its antifungal activity by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol.[3][4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, VT-1129 disrupts the integrity of the fungal cell membrane, leading to growth arrest and cell death.[5]

The key to VT-1129's improved safety profile is its high selectivity for fungal CYP51 over human CYP enzymes.[3][5] This selectivity is attributed to the replacement of the triazole or imidazole moiety found in traditional azole antifungals with a tetrazole group, which binds to the active-site heme iron of the fungal enzyme.[6] This structural modification results in significantly weaker inhibition of human CYP450 enzymes, such as CYP2C9, CYP2C19, and CYP3A4, thereby reducing the likelihood of adverse drug-drug interactions.[5]

The cellular mode of action has been confirmed to be the inhibition of CYP51, which leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, such as lanosterol, eburicol, and obtusifolione, within the fungal cell membrane.[5]





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Figure 1: Mechanism of action of VT-1129 in the fungal cell.

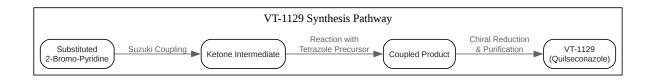
Chemical Synthesis Pathway

The chemical synthesis of VT-1129 (**quilseconazole**) involves a multi-step process. The following pathway is based on information disclosed in patent literature.[1]



The synthesis starts from substituted 2-bromo-pyridines, which undergo a Suzuki coupling with a suitable boronate to furnish a ketone intermediate. This ketone can also be synthesized from an aldehyde precursor. The final key steps involve the introduction of the tetrazole moiety and the creation of the chiral alcohol center.

Scheme 1: General Synthesis Outline



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Figure 2: High-level overview of the VT-1129 synthesis workflow.

Detailed Synthetic Steps:

A plausible synthesis route is outlined below, based on the coupling of key intermediates:

- Preparation of the Ketone Intermediate: A key step is the formation of 1-(2,4-difluorophenyl)-2,2-difluoro-2-(5-(4-(trifluoromethoxy)phenyl)pyridin-2-yl)ethanone. This can be achieved through various coupling strategies, with the Suzuki coupling being a prominent method.[1]
- Formation of the Coupled Product: The ketone intermediate is then reacted with a tetrazole-containing nucleophile. For instance, the ketone can be converted to an epoxide, which is subsequently opened by the tetrazole.
- Introduction of the Tetrazole Moiety and Chiral Resolution: To a stirred solution of the coupled product in a solvent like DMF, potassium carbonate and 1H-tetrazole are added. The reaction mixture is heated to around 80°C.[1]
- Final Product Formation and Purification: Following the reaction, the mixture is worked up, and the crude product is purified, often by column chromatography, to yield VT-1129. Chiral



preparative HPLC is then used to isolate the desired (R)-enantiomer.[1]

Quantitative Data

The following tables summarize key quantitative data for VT-1129 from various preclinical studies.

Table 1: In Vitro Activity of VT-1129 against Cryptococcus Species[6]

Organism	Endpoint	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC90 (μg/mL)	Geometric Mean MIC (µg/mL)
C. neoformans	50% Inhibition	≤0.015 - 2	0.03	0.125	0.0271
100% Inhibition	≤0.015 - 4	0.125	0.5	0.2052	
C. gattii	50% Inhibition	≤0.015 - 1	0.06	0.25	0.061
100% Inhibition	0.06 - >8	0.25	1	0.283	

Table 2: In Vitro Potency and Selectivity of VT-1129[5]



Enzyme	VT-1129	Fluconazole
Dissociation Constant (Kd, nM)		
C. neoformans CYP51	14 - 25	4 - 52
Human CYP51	4530	-
50% Inhibitory Concentration (IC50, μM)		
C. neoformans CYP51	0.14 - 0.20	-
Human CYP51	~600	-
Human CYP2C9	Weak Inhibition	-
Human CYP2C19	Weak Inhibition	-
Human CYP3A4	Weak Inhibition	-

Table 3: In Vivo Efficacy of VT-1129 in a Murine Model of Cryptococcal Meningitis[7]

Treatment Group	Fungal Burden (log10 CFU/g brain tissue)
Vehicle Control	6.88
VT-1129 (3 mg/kg loading, 0.5 mg/kg maintenance)	4.29
VT-1129 (30 mg/kg loading, 5 mg/kg maintenance)	1.79

Experimental Protocols In Vitro Susceptibility Testing

- Method: Broth microdilution according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 reference standard.[6]
- Procedure:

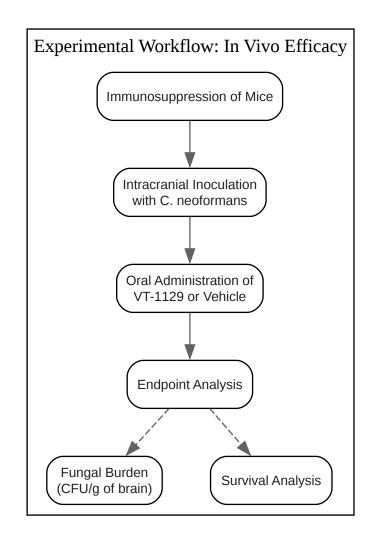


- Prepare serial twofold dilutions of VT-1129 in RPMI 1640 medium.
- Inoculate microtiter plates with a standardized fungal suspension.
- Incubate plates at 35°C for 72 hours.
- Determine the Minimum Inhibitory Concentration (MIC) visually as the lowest drug concentration showing a significant reduction in growth compared to the drug-free control.
 Endpoints are typically read at both 50% and 100% growth inhibition.[6]

Murine Model of Cryptococcal Meningitis

- Model: Mice are immunosuppressed and then inoculated intracranially with a suspension of Cryptococcus neoformans.
- Treatment: Oral administration of VT-1129 or a vehicle control is initiated one day postinfection.
- Endpoints:
 - Fungal Burden: At specified time points, mice are euthanized, and brains are harvested, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.[7]
 - Survival: Mice are monitored daily, and survival is recorded.





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Figure 3: Experimental workflow for assessing the in vivo efficacy of VT-1129.

Conclusion

VT-1129 (quilseconazole) is a promising new antifungal agent with a novel mechanism of action that confers high potency and selectivity. Its discovery and development, including the optimization of its chemical synthesis, represent a significant achievement in the field of medicinal chemistry. The preclinical data strongly support its continued investigation as a valuable therapeutic option for the treatment of severe fungal infections. This technical guide provides a comprehensive overview of the foundational knowledge surrounding VT-1129, intended to support further research and development efforts.



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